Hemicholinium-3 - 312-45-8

Hemicholinium-3

Catalog Number: EVT-269443
CAS Number: 312-45-8
Molecular Formula: C24H34Br2N2O4
Molecular Weight: 574.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hemicholinium-3 (HC-3) is a synthetic compound classified as a choline analogue. It is a potent and selective inhibitor of the high-affinity choline transporter (CHT1), a protein responsible for transporting choline into cholinergic neurons. [, , ] This action effectively limits the availability of choline, a precursor essential for the biosynthesis of acetylcholine (ACh). [, , , ] HC-3 has been instrumental in elucidating the role of cholinergic neurotransmission in various physiological processes and disease models. [, , , ]

Acetylcholine

Relevance: Hemicholinium-3 acts by inhibiting the high-affinity choline transporter, responsible for the uptake of choline, a precursor for acetylcholine synthesis. This inhibition effectively reduces acetylcholine levels, making it a valuable tool for studying cholinergic neurotransmission [, ]. The antagonistic relationship between hemicholinium-3 and acetylcholine highlights the compound's role in cholinergic dysfunction and potential therapeutic applications.

Choline

Relevance: Hemicholinium-3 inhibits the high-affinity choline transporter, reducing choline uptake and impacting acetylcholine synthesis [, ]. This competitive inhibition highlights the crucial role of choline in cholinergic function. Interestingly, choline can protect against hemicholinium-3 toxicity, emphasizing the competitive nature of their interaction [].

Physostigmine

Relevance: Physostigmine is often used in conjunction with hemicholinium-3 to investigate cholinergic mechanisms. For instance, research shows that hemicholinium-3 can antagonize the toxicity of physostigmine, illustrating its impact on acetylcholine availability []. Additionally, both compounds have been observed to increase choline levels in certain brain regions, suggesting complex interactions within cholinergic pathways [, ].

Disopropylfluorophosphate (DFP)

Relevance: Contrary to its antagonistic relationship with reversible acetylcholinesterase inhibitors, hemicholinium-3 enhances the toxicity of DFP []. This suggests that hemicholinium-3 might exert effects beyond solely inhibiting choline uptake and might interact with downstream cholinergic mechanisms, particularly those affected by irreversible acetylcholinesterase inhibition.

Bis-diethyl Analogue of Hemicholinium-3 (DMAE Analogues)

Relevance: DMAE analogues provide valuable insights into the structure-activity relationships of hemicholinium-3. Some analogs, like TL-402, NAM-242, and JGC-VII-110, show protective effects against the toxicity of the organophosphate paraoxon, suggesting potential therapeutic applications []. These analogs generally exhibit less inherent toxicity compared to hemicholinium-3, making them potentially safer for therapeutic development.

A-4 (Bis Tertiary Amine Derivative of Hemicholinium-3)

Relevance: Unlike hemicholinium-3, which primarily acts peripherally, A-4 demonstrates the ability to cross the blood-brain barrier, indicating its potential for studying central cholinergic pathways []. Its selective reduction of acetylcholine content without significantly affecting other neurotransmitters further highlights its value in dissecting cholinergic function.

A-5 (Bis 4-Methylpiperidine Quaternary Amine)

Relevance: Comparing A-4 and A-5 reveals critical insights into the structure-activity relationships of hemicholinium-3 analogs. While A-4 effectively reduces central acetylcholine levels after systemic administration, A-5 necessitates direct central administration []. This suggests that the tertiary amine structure of A-4 facilitates its passage through the blood-brain barrier, a feature absent in the quaternary amine A-5.

Acetyl-seco-Hemicholinium-3 (AcHC-3)

Relevance: AcHC-3 and its sulfur analog, acetylthio-seco-hemicholinium-3, are crucial for understanding the structure-activity relationship of Hemicholinium-3 []. While AcHC-3 exhibits toxicity comparable to Hemicholinium-3, its sulfur analog shows significantly reduced toxicity, highlighting the impact of structural modifications on biological activity and potential therapeutic applications.

Thio-seco-Hemicholinium-3

Relevance: This analog is significantly less toxic than Hemicholinium-3, indicating that the oxygen atom replaced by sulfur plays a vital role in the compound's toxicity []. This finding paves the way for developing less toxic Hemicholinium-3 analogs with potential therapeutic benefits.

Hemicholinium-15 (HC-15)

Relevance: Both Hemicholinium-3 and HC-15 inhibit sodium-dependent, high-affinity choline uptake (SDHACU) activity []. Understanding the structural nuances between these analogs and their resulting impact on activity is crucial for developing more potent and selective inhibitors of SDHACU, potentially leading to novel therapeutics.

Hemicholinium-3 Bromo Mustard (HC3-BrM)

Relevance: HC3-BrM exhibits a unique ability to form a covalent bond with the choline uptake system, leading to irreversible inhibition []. This irreversible binding provides a tool for studying the long-term effects of choline uptake inhibition and could potentially lead to the development of long-acting therapeutic agents targeting cholinergic dysfunction.

Source and Classification

Hemicholinium-3 is classified as a choline transport inhibitor. It is derived from the structural modification of choline, which is a crucial precursor in the biosynthesis of acetylcholine. This compound is often used in experimental settings to manipulate cholinergic signaling pathways, particularly in studies involving synaptic transmission and neurotransmitter dynamics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hemicholinium-3 typically involves chemical reactions that modify the choline molecule to enhance its inhibitory properties on choline transporters. The compound can be synthesized through various organic chemistry techniques, including:

  1. Alkylation Reactions: These reactions introduce alkyl groups to the choline structure, altering its interaction with transport proteins.
  2. Nucleophilic Substitution: This method replaces specific functional groups on the choline molecule, enhancing its affinity for high-affinity choline uptake transporters.

The exact synthetic pathway may vary depending on the desired purity and yield, but these general methods are commonly employed in laboratory settings.

Molecular Structure Analysis

Structure and Data

Hemicholinium-3 has a complex molecular structure that can be represented as follows:

  • Chemical Formula: C_9H_12BrN
  • Molecular Weight: Approximately 230.1 g/mol

The structure includes a quaternary ammonium group, which is essential for its interaction with choline transporters. The presence of bromine in its structure contributes to its pharmacological properties by affecting solubility and binding affinity.

Chemical Reactions Analysis

Reactions and Technical Details

Hemicholinium-3 participates in several chemical reactions that are critical to its function as an inhibitor:

  1. Inhibition of Acetylcholine Synthesis: By blocking high-affinity choline uptake, Hemicholinium-3 reduces the availability of choline for acetylcholine synthesis, leading to decreased neurotransmitter release.
  2. Interaction with Cholinergic Receptors: The compound can also modulate receptor activity indirectly by altering the levels of acetylcholine at synapses.

These reactions are essential for understanding how Hemicholinium-3 affects synaptic transmission and cholinergic signaling.

Mechanism of Action

Process and Data

The primary mechanism of action for Hemicholinium-3 involves the inhibition of the high-affinity choline uptake transporter (CHT1). This transporter is responsible for the reuptake of choline into presynaptic terminals, which is crucial for maintaining adequate levels of acetylcholine. By inhibiting this transporter, Hemicholinium-3 leads to:

  • Decreased Choline Levels: Reduced availability of choline results in lower synthesis rates of acetylcholine.
  • Altered Synaptic Transmission: The decrease in acetylcholine affects both excitatory and inhibitory synapses, leading to impaired neurotransmission.

Research has demonstrated that Hemicholinium-3 can act as both an agonist and antagonist at different cholinergic synapses, further complicating its role in synaptic dynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hemicholinium-3 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are significant for its application in laboratory experiments where precise handling and storage conditions are necessary.

Applications

Scientific Uses

Hemicholinium-3 has diverse applications in scientific research:

  1. Neuroscience Research: Used to study cholinergic signaling pathways, including neurotransmitter release mechanisms and synaptic plasticity.
  2. Pharmacology: Investigated for its potential therapeutic effects on conditions related to cholinergic dysfunction, such as Alzheimer's disease.
  3. Retinal Studies: Employed in studies examining directionally selective properties in retinal ganglion cells, highlighting its role in visual processing .
Neuropharmacological Mechanisms of Hemicholinium-3

Cholinergic Neurotransmission Inhibition via High-Affinity Choline Uptake (HACU) Blockade

Hemicholinium-3 (HC-3) exerts its primary neuropharmacological effect through potent, competitive inhibition of the high-affinity choline transporter (ChT; SLC5A7). This transporter is exclusively localized to cholinergic presynaptic terminals and mediates the rate-limiting step in acetylcholine (ACh) synthesis. By binding to the choline recognition site on ChT with high affinity (Ki = 25 nM), HC-3 blocks neuronal choline reuptake from the synaptic cleft, thereby depleting intracellular choline pools essential for ACh synthesis by choline acetyltransferase (ChAT) [1] [8] [9].

The kinetics of HC-3 binding to ChT exhibit sodium-dependent allosteric modulation, where increasing NaCl concentrations enhance binding affinity by slowing ligand dissociation rates. This ionic dependence reflects physiological transport mechanisms [4]. Autoradiographic studies using [³H]HC-3 demonstrate a close correlation between binding site density and established cholinergic markers:

  • Striatal regions exhibit the highest density (Bmax = 82 fmol/mg protein)
  • Hippocampal and cortical regions show intermediate levels
  • Cerebellar and white matter regions display minimal binding [4] [7]

Table 1: Regional Distribution of HC-3 Binding Sites in Mammalian CNS

Brain Region[³H]HC-3 Binding Density (fmol/mg protein)Correlation with ChAT Activity
Striatum82-112++++
Nucleus Basalis56-68+++
Hippocampus32-38++
Cerebral Cortex28-31++
Cerebellum18-22+
Spinal Cord (Ventral Horn)45-52+++

Under sustained neuronal activity, HC-3 administration reduces ACh synthesis by up to 85% at concentrations as low as 1 µM. This depletion occurs because cholinergic neurons cannot compensate via low-affinity uptake mechanisms or de novo choline synthesis pathways. The blockade is reversible with exogenous choline supplementation, confirming its mechanistic specificity [1] [8]. Lesion studies further validate the presynaptic specificity of HC-3 binding; fornix transection reduces hippocampal [³H]HC-3 binding by 65-80%, paralleling decreases in ChAT activity but not affecting GABAergic markers [4].

Presynaptic nAChR-Mediated Depolarization Attenuation in Cholinergic Terminals

Beyond HACU inhibition, HC-3 directly modulates presynaptic nicotinic acetylcholine receptor (nAChR) function at cholinergic terminals. Electrophysiological studies reveal that HC-3 (at submicromolar concentrations) attenuates nAChR-mediated depolarization, thereby reducing calcium influx and subsequent ACh vesicular exocytosis. This occurs through non-competitive inhibition of α3β4 and α7 nAChR subtypes, with differential effects based on synaptic architecture [2] [3] [5].

In mammalian myenteric neurons, HC-3 (IC50 = 897 nM) completely blocks epibatidine-evoked contractions by preventing nAChR activation on presynaptic terminals. Crucially, this inhibition:

  • Is abolished by co-application of curare or hexamethonium (nAChR antagonists)
  • Does not affect electrical stimulation-evoked ACh release
  • Demonstrates use-dependence, requiring receptor activation for full inhibitory effect [2] [3]

Table 2: nAChR-Mediated Effects of HC-3 in Synaptic Models

PreparationHC-3 EffectIC50Blocked By
Guinea Pig Myenteric NeuronsInhibition of Epibatidine-Evoked ACh Release693 nMTubocurarine/Hexamethonium
Aplysia Central SynapsesFacilitation of Spontaneous ACh ReleaseN/AHemicholinium-15
Rat Spinal Cord (Renshaw Cells)Increased Synaptic LatencyNot determinedNot applicable

Paradoxically, HC-3 exhibits agonistic properties at presynaptic autoreceptors in invertebrate models. In Aplysia ganglia, HC-3 (10−6 M) facilitates spontaneous ACh release by activating nAChRs, an effect preventable by hemicholinium-15 pre-treatment. This suggests HC-3's actions on nAChRs are context-dependent, influenced by receptor subunit composition and synaptic activity patterns [3].

Differential Effects on Spontaneous vs. Evoked Acetylcholine Release Dynamics

HC-3 exhibits frequency-dependent actions on ACh release dynamics. During low-frequency spontaneous release, HC-3 may potentiate quantal output through presynaptic nAChR activation (as observed in Aplysia). Conversely, during high-frequency stimulation, it preferentially inhibits evoked release through combined HACU blockade and nAChR desensitization [1] [5] [6].

In rat spinal Renshaw cells, dual mechanisms are observed:

  • Activity-independent inhibition: HC-3 increases synaptic latency by altering presynaptic terminal excitability, reducing ACh release probability even before significant depletion occurs.
  • Activity-dependent depletion: During sustained 10 Hz stimulation, HC-3 accelerates synaptic fatigue by depleting the readily releasable ACh pool. Miniature end-plate potential analysis confirms quantal content reduction precedes changes in quantal size [5]

Table 3: Frequency-Dependent Effects of HC-3 on ACh Release

Activity StatePrimary MechanismEffect on ACh ReleaseExperimental Evidence
Spontaneous Release (Low Frequency)Presynaptic nAChR ActivationPotentiation↑ Miniature response amplitude (Aplysia)
Evoked Release (0.1–1 Hz)Synaptic Vesicle DepletionGradual Inhibition↓ Quantal content (Rat neuromuscular junction)
Tetanic Stimulation (>10 Hz)Combined HACU Blockade + nAChR DesensitizationRapid exhaustion↓ EPP amplitude by >80% (Frog cutaneous pectoris)

The depletion kinetics follow a biphasic pattern: An initial slow phase reflects gradual reduction in ACh synthesis, while a rapid second phase occurs when neuronal activity exhausts residual ACh reserves. This explains why HC-3's effects manifest more rapidly during tetanic stimulation than during rest or low-frequency activity [1] [6].

Properties

CAS Number

312-45-8

Product Name

Hemicholinium-3

IUPAC Name

2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol;dibromide

Molecular Formula

C24H34Br2N2O4

Molecular Weight

574.3 g/mol

InChI

InChI=1S/C24H34N2O4.2BrH/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24;;/h5-12,27-28H,13-18H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

OPYKHUMNFAMIBL-UHFFFAOYSA-L

SMILES

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C.[Br-].[Br-]

Solubility

Soluble in DMSO

Synonyms

HC3; HC 3; HC-3; Hemicholinium3; Hemicholinium 3; Hemicholinium-3

Canonical SMILES

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.